molecular formula C19H23NO3S B3073436 (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate CAS No. 101768-14-3

(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate

Cat. No.: B3073436
CAS No.: 101768-14-3
M. Wt: 345.5 g/mol
InChI Key: PZKDDWLNFPJDCG-UHFFFAOYSA-N
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Description

(1-Benzylpiperidin-4-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a benzyl-substituted piperidine core linked to a 4-methylbenzenesulfonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, particularly those targeting sigma receptors . The sulfonate ester moiety enhances stability and modulates solubility, making it a candidate for prodrug development or as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-16-7-9-19(10-8-16)24(21,22)23-18-11-13-20(14-12-18)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKDDWLNFPJDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs
Compound Name Core Structure Key Substituents Functional Group Key Differences
(1-Benzylpiperidin-4-yl) 4-methylbenzenesulfonate Piperidine Benzyl, 4-methylbenzenesulfonyl Sulfonate ester Reference compound
[(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate Piperidine 4-Fluorophenyl, methyl, 4-methylbenzenesulfonyl Sulfonate ester Fluorophenyl substitution; stereochemistry (R,S configuration)
1-Methyl-4-(4-methylstyryl)pyridinium 4-methylbenzenesulfonate Pyridinium Methylstyryl, 4-methylbenzenesulfonyl Sulfonate ester Aromatic pyridinium core vs. piperidine
N-(1-Benzylpiperidin-4-yl)phenylacetamide Piperidine Benzyl, phenylacetamide Acetamide Acetamide vs. sulfonate ester; higher sigma1 receptor affinity

Key Observations :

  • Core Modifications : Replacing piperidine with pyridinium (e.g., ) changes electronic properties and steric bulk, affecting solubility and receptor interactions.
Pharmacological Analogs

highlights N-(1-benzylpiperidin-4-yl)arylacetamides as potent sigma1 receptor ligands. Key comparisons include:

  • Binding Affinity : Acetamide derivatives (e.g., compound 1 in ) exhibit high sigma1 receptor affinity (Ki < 10 nM), whereas sulfonate esters like the target compound may prioritize stability over receptor binding due to the sulfonate’s polar nature.
  • Selectivity: Acetamides show >100-fold selectivity for sigma1 over sigma2 receptors, while sulfonates (lacking amide hydrogen-bond donors) may exhibit reduced selectivity.
Functional Group Comparisons
Functional Group Example Compound Key Properties
Sulfonate ester This compound High stability, moderate polarity
Acetamide N-(1-Benzylpiperidin-4-yl)phenylacetamide Hydrogen-bond donor, higher receptor affinity
Sulfonamide 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide Increased hydrogen-bond capacity vs. sulfonate esters

Impact on Bioactivity :

Biological Activity

(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the piperidine class and is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound can be represented as:

C17H22N1O3SC_{17}H_{22}N_{1}O_{3}S

This compound features a benzyl group attached to a piperidine ring, with a sulfonate group that enhances its solubility and reactivity. The presence of the methyl group on the aromatic ring further modifies its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, potentially influencing pathways related to neurological functions.

Key Mechanisms:

  • Receptor Modulation: The compound may modulate the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
  • Enzyme Inhibition: It has been observed to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of this compound through various in vitro and in vivo studies. Below are summarized findings from key studies:

Study FocusFindingsReference
Neurotransmitter Activity Demonstrated significant inhibition of acetylcholinesterase activity, leading to enhanced cholinergic signaling.
Cytotoxicity Exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for therapeutic applications.
Antimicrobial Properties Showed moderate antibacterial activity against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Case Studies

  • Neuropharmacological Study:
    A study investigating the effects of this compound on cognitive functions in animal models found that administration improved memory retention and learning capabilities. The mechanism was linked to increased acetylcholine levels due to acetylcholinesterase inhibition.
  • Antimicrobial Efficacy:
    In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in the piperidine ring or modifications to the sulfonate group have been shown to alter its binding affinity to target receptors and enzymes.

Key Observations:

  • Substituent Effects: The presence of electron-donating or withdrawing groups on the benzene ring can significantly impact the compound's potency.
  • Ring Modifications: Alterations in the piperidine structure may enhance or reduce its ability to cross the blood-brain barrier, affecting its neuroactive properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate
Reactant of Route 2
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(1-benzylpiperidin-4-yl) 4-methylbenzenesulfonate

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